![molecular formula C7H6N2OS B122139 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 75001-31-9](/img/structure/B122139.png)
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Overview
Description
“6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C7H6N2OS . It is a solid substance .
Synthesis Analysis
The synthesis of compounds related to “6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” has been reported in the literature . For example, 14 new compounds having 6-methyl-N2-(alkylidene/cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazide structures were synthesized .Molecular Structure Analysis
The molecular structure of “6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” has been elucidated by UV, IR, 1H-NMR, 13C-NMR, 1H-13C-COSY, mass spectra, and elemental analysis .Physical And Chemical Properties Analysis
“6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a solid substance . It has a molecular weight of 166.2 . The InChI code is 1S/C7H6N2OS/c1-5-6(4-10)9-2-3-11-7(9)8-5/h2-4H,1H3 .Scientific Research Applications
Anticancer Applications
A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The cytotoxic ability of the compounds was tested on three different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests . Among the compounds, one particularly stood out with its IC 50 (9.76µM) and SI (14.99) values on MCF-7 cells .
Molecular Docking Studies
In silico molecular docking approaches were carried out to confirm the experimental observations and investigate the efficacy of the compound . The interactions of the compound on DNA dodecamer and caspase-3 were investigated by molecular docking studies .
Synthesis of Aldehydes
The formylation of 6-aryl imidazo[2,1-b]thiazoles was performed using the Vilsmeier-Haack (V-H) reaction . This process is used in the synthesis of aldehydes .
Analgesic and Anti-inflammatory Activities
Some compounds in the imidazo[2,1-b]thiazole family have shown significant analgesic and anti-inflammatory activities .
Infrared Spectroscopy
IR spectra of these derivatives showed two characteristic N–H stretching peaks at 3200–3400 cm −1 corresponding to primary NH 2 group, C=O stretching peak at 1709 cm −1 corresponding to COCH 3 group, and C=O stretching peak at 1674 cm −1 corresponding to COOC 2 H 5 group .
Heterocyclic Building Blocks
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is used as a heterocyclic building block in medicinal chemistry .
Mechanism of Action
Target of Action
It’s worth noting that imidazothiazole derivatives, such as citco, have been found to stimulate the human constitutive androstane receptor (car) nuclear translocation .
Mode of Action
Imidazothiazole derivatives are known to interact with their targets, leading to changes such as nuclear translocation .
Biochemical Pathways
The activation of car by imidazothiazole derivatives can influence various biochemical pathways, including those involved in drug metabolism and the regulation of inflammatory responses .
Result of Action
The activation of car by imidazothiazole derivatives can lead to changes in gene expression, which can have various downstream effects .
properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5-6(4-10)9-2-3-11-7(9)8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWDDAAVFNMHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90317391 | |
Record name | 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90317391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
CAS RN |
75001-31-9 | |
Record name | 6-Methylimidazo[2,1-b]thiazole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75001-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 315206 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075001319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 75001-31-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90317391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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